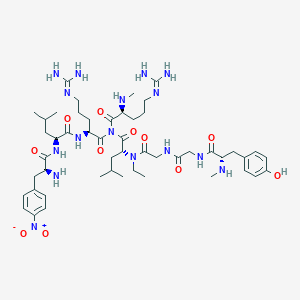
N1-α-L-Arabinopiranosil-amino-guanidina HNO3
Descripción general
Descripción
N1-a-L-Arabinopyranosylamino-guanidine HNO3 is a chemical compound with the molecular formula C6H14N4O4.HNO3 and a molecular weight of 269.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an arabinopyranosyl group attached to an aminoguanidine moiety .
Aplicaciones Científicas De Investigación
N1-a-L-Arabinopyranosylamino-guanidine HNO3 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways, particularly those involving carbohydrates and amino groups.
Industry: It is used in the production of various chemical products and materials.
Métodos De Preparación
The synthesis of N1-a-L-Arabinopyranosylamino-guanidine HNO3 involves several steps. The starting material is typically an arabinopyranosyl derivative, which undergoes a series of chemical reactions to introduce the aminoguanidine group. The final step involves the addition of nitric acid to form the nitrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
N1-a-L-Arabinopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce primary amines .
Mecanismo De Acción
The mechanism of action of N1-a-L-Arabinopyranosylamino-guanidine HNO3 involves its interaction with specific molecular targets and pathways. The arabinopyranosyl group can interact with carbohydrate-binding proteins, while the aminoguanidine moiety can interact with enzymes and other proteins involved in nitrogen metabolism . These interactions can lead to various biological effects, including the modulation of enzyme activity and the regulation of metabolic pathways .
Comparación Con Compuestos Similares
N1-a-L-Arabinopyranosylamino-guanidine HNO3 can be compared with other similar compounds, such as:
N1-a-D-Glucopyranosylamino-guanidine HNO3: This compound has a similar structure but includes a glucopyranosyl group instead of an arabinopyranosyl group.
N1-a-L-Fucopyranosylamino-guanidine HNO3: This compound includes a fucopyranosyl group, which differs from the arabinopyranosyl group in its stereochemistry and functional properties.
The uniqueness of N1-a-L-Arabinopyranosylamino-guanidine HNO3 lies in its specific arabinopyranosyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-WPFDRSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369519 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-80-7 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)






